Ethyl 3-(2-amino-2-thioxoethyl)benzoate
Description
Ethyl 3-(2-amino-2-thioxoethyl)benzoate is a benzoate ester derivative featuring a 2-amino-2-thioxoethyl substituent at the 3-position of the aromatic ring. This compound combines the ester functionality of ethyl benzoate with a thioamide group (–NH–C(=S)–), which confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H13NO2S |
|---|---|
Molecular Weight |
223.29 g/mol |
IUPAC Name |
ethyl 3-(2-amino-2-sulfanylideneethyl)benzoate |
InChI |
InChI=1S/C11H13NO2S/c1-2-14-11(13)9-5-3-4-8(6-9)7-10(12)15/h3-6H,2,7H2,1H3,(H2,12,15) |
InChI Key |
GHZQGOIENNILJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features of Ethyl Benzoate Derivatives
Key Observations :
- The thioamide group in the target compound distinguishes it from analogues with oxo groups (e.g., –C=O in chromones or urea derivatives ).
- Electron-withdrawing substituents (e.g., nitro in ) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions. The amino-thioxoethyl group may act as a weak electron donor due to resonance effects.
Key Observations :
- Multicomponent reactions (e.g., Petasis or MCAP ) are efficient for complex benzoate derivatives but may suffer from moderate yields (e.g., 22% in ).
- Solvent-free conditions (e.g., ) or catalysts like NaH improve atom economy and yields. The target compound may require optimized conditions due to the steric bulk of the thioamide group.
Key Observations :
- Antibacterial activity in pyranyl benzoates correlates with dihydro-methyl-2H-pyranyl substituents. The target compound’s thioamide group could similarly enhance activity via metal ion disruption.
- Solubility : Ethyl benzoate derivatives with polar groups (e.g., –OH in or urea in ) exhibit improved water solubility. The thioamide group in the target compound may offer intermediate polarity, balancing lipid and aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
